molecular formula C10H13N3O B2640865 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one CAS No. 1522248-97-0

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one

Cat. No.: B2640865
CAS No.: 1522248-97-0
M. Wt: 191.234
InChI Key: XCJLRWAPEUWDTK-UHFFFAOYSA-N
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Description

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one is a heterocyclic compound that features a unique diazepine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepine derivatives and pyridine-fused heterocycles. Examples are:

Uniqueness

What sets 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one apart is its specific substitution pattern and the unique combination of the diazepine and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4,8-dimethyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-3-8-10(11-5-6)12-7(2)4-9(14)13-8/h3,5,7H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLRWAPEUWDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)N=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522248-97-0
Record name 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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